![molecular formula C7H18N2 B1280543 (1-Aminopropan-2-yl)diethylamine CAS No. 5137-13-3](/img/structure/B1280543.png)
(1-Aminopropan-2-yl)diethylamine
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Overview
Description
The compound (1-Aminopropan-2-yl)diethylamine is a chemical structure that can be associated with various synthetic processes and biological activities. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and their synthesis, which can be informative for understanding the compound .
Synthesis Analysis
The synthesis of related compounds involves the reaction of primary and secondary amines with other reactants to form novel structures. For instance, the formation of diethyl 2-amino-1-cyclopentenylphosphonates is achieved through a reaction with diethyl 5-chloro-1-pentynylphosphonate, proceeding via a zwitterionic intermediate before cyclization and proton transfer . Similarly, diethylamine has been used as an organocatalyst in the synthesis of 2-amino-4H-chromenes, which are important in medicinal chemistry . These methods highlight the versatility of amines in synthetic organic chemistry and could be relevant to the synthesis of (1-Aminopropan-2-yl)diethylamine.
Molecular Structure Analysis
The molecular structure of amines is crucial in determining their reactivity and interaction with other molecules. The papers discuss various amines and their derivatives, such as the monoamine reuptake inhibitors, which consist of a 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol structure . The specific stereochemistry of these compounds, such as the (2R,3S)-isomer, can significantly influence their biological activity. This highlights the importance of stereochemistry in the molecular structure analysis of (1-Aminopropan-2-yl)diethylamine.
Chemical Reactions Analysis
Amines are known to participate in a variety of chemical reactions. The papers describe the use of amines in the synthesis of phosphonates and chromenes , as well as their role in the creation of potential psychotomimetic compounds . These reactions often involve the formation of intermediates and require specific conditions to steer the reaction towards the desired product. Understanding these reaction mechanisms is essential for the chemical reactions analysis of (1-Aminopropan-2-yl)diethylamine.
Physical and Chemical Properties Analysis
The physical and chemical properties of amines are influenced by their molecular structure. For example, the synthesis of the 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols involves chiral resolution to identify the isomer with potent norepinephrine reuptake inhibition . The psychotomimetic potency of the monomethylthio analogues of 1-(2,4,5-trimethoxyphenyl)-2-aminopropane was assessed using biological assays, which relate to their physical properties and bioavailability . These studies underscore the importance of physical and chemical properties in the analysis of (1-Aminopropan-2-yl)diethylamine.
Scientific Research Applications
Antimalarial Pharmacophores
(1-Aminopropan-2-yl)diethylamine has been explored in the synthesis of antimalarial pharmacophores. Studies have shown that compounds like 2-(aminomethyl)aziridines, which can be converted into 1,2,3-triaminopropanes through a microwave-assisted ring opening by diethylamine, exhibit significant antimalarial activity (D’hooghe et al., 2011).
Organocatalysis in Synthesis
Diethylamine, including (1-Aminopropan-2-yl)diethylamine, has been used as an effective organocatalyst in various chemical syntheses. For example, it has been used in the solvent-free synthesis of β-phosphonomalononitriles and 2-amino-4H-chromen-4-yl phosphonates, showcasing its efficiency and versatility in chemical reactions (Kulkarni et al., 2012).
Green Alternatives in Metalworking Fluids
(1-Aminopropan-2-yl)diethylamine derivatives like N,N-diethylglucamine have been evaluated as green alternatives in industrial metalworking fluids. They serve as nonvolatile, chemically stable, and ecologically considerate alkaline additives for common acidic corrosion inhibitors (Seddig et al., 2022).
In the Study of Disilenes and Amines
The compound has been used in the study of reactions between disilyne compounds and amines, which yielded interesting insights into the chemistry of amino- and boryl-substituted disilenes (Takeuchi et al., 2010).
Neuroprotection Research
In the context of neuroprotection, research has been conducted on related compounds like 3-aminopropanal, which is produced during cerebral ischemia and is a target for therapeutic intervention in such conditions (Ivanova et al., 2002).
Energetic Materials Research
The compound has been studied in the synthesis and characterization of energetic ion salts, contributing to the understanding of thermal properties and stability of these materials (Jie et al., 2019).
Safety and Hazards
“(1-Aminopropan-2-yl)diethylamine” is classified as a dangerous substance. It has a GHS05 pictogram, and the signal word for it is "Danger" . The hazard statements include H314, which means it causes severe skin burns and eye damage . The precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 .
properties
IUPAC Name |
2-N,2-N-diethylpropane-1,2-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2/c1-4-9(5-2)7(3)6-8/h7H,4-6,8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNFLSJUGIONDMJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(C)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40505600 |
Source
|
Record name | N~2~,N~2~-Diethylpropane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40505600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5137-13-3 |
Source
|
Record name | N~2~,N~2~-Diethylpropane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40505600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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